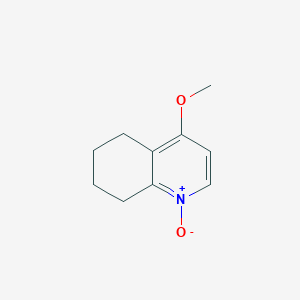
4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide is an organic compound with the molecular formula C({10})H({13})NO(_{2}) It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline This compound is characterized by the presence of a methoxy group at the 4-position and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyquinoline.
Hydrogenation: The 4-methoxyquinoline undergoes hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions to yield 4-methoxy-5,6,7,8-tetrahydroquinoline.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Hydrogenation: Using large-scale hydrogenation reactors with Pd/C catalysts.
Continuous Oxidation: Employing continuous flow reactors for the oxidation step to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline derivatives.
Reduction: Reduction of the N-oxide group can revert it to the parent tetrahydroquinoline.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like Pd/C.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: 4-Methoxy-5,6,7,8-tetrahydroquinoline.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the methoxy group can affect the compound’s binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyquinoline: Lacks the tetrahydro and N-oxide features.
5,6,7,8-Tetrahydroquinoline: Lacks the methoxy and N-oxide groups.
4-Methyl-5,6,7,8-tetrahydroquinoline: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide is unique due to the combination of its methoxy and N-oxide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-methoxy-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium |
InChI |
InChI=1S/C10H13NO2/c1-13-10-6-7-11(12)9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
SAPXNCRTTAKWPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCCC2=[N+](C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















